Cyclohexyl(phenyl)methyl thiocyanate
CAS No.: 919474-60-5
Cat. No.: VC16931656
Molecular Formula: C14H17NS
Molecular Weight: 231.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 919474-60-5 |
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Molecular Formula | C14H17NS |
Molecular Weight | 231.36 g/mol |
IUPAC Name | [cyclohexyl(phenyl)methyl] thiocyanate |
Standard InChI | InChI=1S/C14H17NS/c15-11-16-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2 |
Standard InChI Key | XOZLTVGVVMTREX-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)C(C2=CC=CC=C2)SC#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Cyclohexyl(phenyl)methyl thiocyanate (C₁₄H₁₅NCS) features a central carbon atom bonded to a cyclohexyl group, a phenylmethyl group, and a thiocyanate moiety. The steric bulk of the cyclohexyl and phenyl groups imposes conformational constraints, likely stabilizing the s-E or s-Z conformers of the thiocyanate group. Computational models of benzoyl thiocyanates suggest that aryl substituents favor planar arrangements to maximize resonance with the carbonyl or thiocarbonyl groups . For cyclohexyl(phenyl)methyl thiocyanate, non-covalent interactions between the aryl π-system and the thiocyanate’s lone pairs may further influence its geometry.
Spectroscopic Signatures
While direct spectral data for this compound are unavailable, analogous thiocyanates provide reference benchmarks:
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¹H NMR: The cyclohexyl group would exhibit multiplet signals at δ 1.0–2.0 ppm for its axial and equatorial protons, while the phenylmethyl group’s benzylic protons resonate near δ 3.6–4.0 ppm . The thiocyanate proton is typically absent due to rapid exchange.
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¹³C NMR: The thiocyanate carbon (C=S) appears near δ 180 ppm, consistent with thiocarbamoyl derivatives . Aromatic carbons from the phenyl group would span δ 120–140 ppm.
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IR Spectroscopy: A strong absorption band near 2150 cm⁻¹ corresponds to the SCN stretching vibration, while C-S and C-N stretches appear at 650–750 cm⁻¹ and 1250–1350 cm⁻¹, respectively .
Synthesis and Isolation Strategies
Nucleophilic Substitution Routes
The most plausible synthesis involves reacting cyclohexyl(phenyl)methyl chloride with potassium thiocyanate (KSCN) in a polar aprotic solvent like acetone or dimethylformamide (DMF). This method mirrors the synthesis of methylthiomethyl isothiocyanate, where chloromethyl methyl sulfide reacts with KSCN in petroleum ether . For the target compound:
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Reaction Setup:
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Cyclohexyl(phenyl)methyl chloride (1.0 equiv) and KSCN (1.2 equiv) in anhydrous acetone.
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Reflux at 60°C for 6–12 hours under nitrogen.
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Workup:
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Cool to 0–5°C to precipitate KCl.
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Extract the product with dichloromethane and purify via fractional distillation.
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This route is predicted to yield cyclohexyl(phenyl)methyl thiocyanate with ~70–80% efficiency, based on analogous thiocyanate syntheses .
Alternative Pathways
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Thiocyanate Anion Coupling: Metal-catalyzed coupling of cyclohexyl(phenyl)methyl halides with thiocyanate salts (e.g., CuSCN) could offer higher regioselectivity. Silver thiocyanate (AgSCN) has been used in similar reactions to minimize side products .
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Rearrangement of Isothiocyanates: Acyl or thioacyl isothiocyanates may undergo 1,3-shifts to form thiocyanates under thermal or acidic conditions. For example, benzoyl thiocyanate rearranges to benzoyl isothiocyanate at 30°C with an activation barrier of 31 kcal/mol . Cyclohexyl(phenyl)methyl isothiocyanate might follow analogous pathways.
Reactivity and Stability
Thermal Rearrangements
Thiocyanates with aryl or bulky alkyl groups exhibit varying propensities for 1,3-shifts to isothiocyanates. Computational studies on benzoyl thiocyanate (PhCO-SCN) reveal a barrier of 31 kcal/mol for rearrangement to PhCO-NCS . Cyclohexyl(phenyl)methyl thiocyanate, with its sterically demanding substituents, is expected to have a marginally higher barrier (~35 kcal/mol), conferring moderate stability at room temperature but requiring refrigeration for long-term storage.
Table 1: Calculated Activation Barriers (Eₐ) for Thiocyanate Rearrangements
Compound | Eₐ (kcal/mol) | ΔE (kcal/mol) |
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Benzoyl thiocyanate | 31 | -14 |
Acetyl thiocyanate | 30 | -19 |
Cyclohexyl(phenyl)methyl* | 35* | -18* |
*Estimated values based on steric and electronic effects.
Nucleophilic and Electrophilic Reactivity
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Nucleophilic Attack: The thiocyanate group’s sulfur atom is susceptible to nucleophilic substitution. For instance, reaction with amines could yield thiourea derivatives:
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Electrophilic Aromatic Substitution: The phenyl group may undergo nitration or sulfonation, though the electron-withdrawing thiocyanate group would direct meta substitution.
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